N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
The compound N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide features a polyheterocyclic architecture with a thiophene core substituted by a 3-cyclopropyl-1,2,4-oxadiazole moiety and linked to a 5-(thiophen-2-yl)isoxazole carboxamide group. This structure combines bioisosteric elements (oxadiazole and isoxazole) known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c22-16(11-8-12(23-20-11)13-2-1-6-25-13)18-10-5-7-26-14(10)17-19-15(21-24-17)9-3-4-9/h1-2,5-9H,3-4H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULMGYXXCRTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=NOC(=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.
Anticancer Activity
Research indicates that derivatives of oxadiazole, including the target compound, exhibit significant anticancer properties. A study highlighted that compounds with oxadiazole moieties demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 1 to 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| CaCo-2 | 7.5 |
| MCF-7 (breast) | 4.0 |
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
The results indicate that the compound exhibits stronger antibacterial activity compared to standard antibiotics like Oxytetracycline .
Anti-inflammatory Effects
In vitro studies have shown that compounds containing oxadiazole frameworks can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory properties. The compound was found to reduce TNF-alpha and IL-6 levels in stimulated macrophages by approximately 30% at concentrations of 10 µM .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Antioxidant Activity : It has been suggested that the antioxidant properties contribute to its anticancer effects by reducing oxidative stress in cells .
- Interaction with Receptors : The compound shows affinity for certain receptors involved in inflammatory responses.
Case Study 1: Anticancer Efficacy
In a comparative study involving a series of oxadiazole derivatives, the compound demonstrated superior activity against ovarian cancer cell lines with an IC50 value of 2.76 µM, outperforming other tested derivatives .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial effects revealed that the compound was effective against multi-drug resistant strains of bacteria, suggesting its potential as a lead candidate for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with oxadiazole and isoxazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of isoxazole, including compounds similar to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, showed significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the mitochondrial pathway and the inhibition of key signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests showed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship analysis revealed that modifications to the thiophene and isoxazole rings could enhance antimicrobial efficacy .
Agricultural Applications
Pesticidal Activity
Due to the increasing resistance of pests to conventional pesticides, there is a growing interest in novel compounds like this compound as potential bio-pesticides. Preliminary studies indicate that this compound can effectively control pests such as aphids and whiteflies by disrupting their feeding mechanisms and reproductive capabilities .
Plant Growth Promotion
In addition to its pesticidal properties, this compound has been investigated for its ability to promote plant growth. It has been shown to enhance root development and increase chlorophyll content in treated plants, leading to improved biomass production under controlled conditions .
Materials Science
Polymer Synthesis
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has focused on its use as a functional additive in polymer composites to improve thermal stability and mechanical properties. The incorporation of this compound into polyvinyl chloride (PVC) has shown enhanced resistance to thermal degradation compared to unmodified PVC.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer effects of various isoxazole derivatives on human breast cancer cells. The results indicated that compounds structurally similar to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-y)-5-(thiophen-2-y)isoxazole-3-carboxamide induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .
Case Study 2: Agricultural Application
In trials conducted on tomato plants infested with aphids, application of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-y)thiophen -3-y)-5-(thiophen -2-y)isoxazole -3-carboxamide resulted in a significant reduction in pest populations compared to untreated controls. The treated plants exhibited improved growth parameters and fruit yield .
Comparison with Similar Compounds
Research Findings and Implications
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, starting with preparing intermediates like thiophene and oxadiazole derivatives. Key steps include:
-
Coupling Reactions : Use coupling agents (e.g., EDC/HOBt) to link isoxazole-3-carboxamide with thiophene-oxadiazole intermediates.
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Cyclopropane Introduction : React cyclopropylamine with oxadiazole precursors under anhydrous conditions .
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Optimization : Control temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (DMF or acetonitrile) to minimize side products .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity .
Table 1 : Summary of Reaction Conditions from Literature
Step Solvent Temperature (°C) Catalyst/Reagent Yield (%) Source Oxadiazole formation DMF 70 Cyclopropylamine 65–75 Thiophene coupling Acetonitrile 80 EDC/HOBt 60–70
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the integration of protons (e.g., cyclopropyl CH at δ 0.8–1.2 ppm) and carbons (e.g., oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] at m/z 428.1) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can computational modeling predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into target pockets (e.g., EGFR kinase). Optimize parameters for heterocyclic moieties (thiophene, oxadiazole) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond interactions .
Q. How to resolve contradictions in biological activity data between structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC values of analogs (e.g., replacing thiophene with furan reduces activity by ~50% ).
- Proteomics : Use SILAC-based proteomics to identify off-target effects in cells treated with analogs .
- Crystallography : Solve co-crystal structures to verify binding site interactions (e.g., oxadiazole’s role in H-bonding) .
Q. What strategies stabilize reactive intermediates during synthesis?
- Methodological Answer :
- Low-Temperature Quenching : Add intermediates to cold (−20°C) ethanol to prevent degradation .
- Inert Atmosphere : Use argon/nitrogen to protect air-sensitive intermediates (e.g., thiol groups) .
- Additives : Include stabilizers like BHT (butylated hydroxytoluene) in reaction mixtures .
Q. How to design a structure-activity relationship (SAR) study focusing on the oxadiazole and thiophene moieties?
- Methodological Answer :
- Analog Synthesis : Replace oxadiazole with triazole or thiadiazole; substitute thiophene with phenyl or furan .
- Biological Testing : Compare IC values across analogs in enzyme assays.
Table 2 : Hypothetical SAR Data for Analogs
| Analog Modification | Enzyme IC (μM) | Cytotoxicity (HeLa, μM) |
|---|---|---|
| Oxadiazole → Triazole | 12.5 | 45.0 |
| Thiophene → Phenyl | 28.7 | >100 |
Contradiction Analysis
Q. Why do some studies report divergent yields for the same synthetic step?
- Methodological Answer : Variability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
